

An In-depth Technical Guide on (1-Morpholinocyclopentyl)methanamine

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Compound of Interest

Compound Name: (1-Morpholinocyclopentyl)methanamine

Cat. No.: B1345349

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Abstract

(1-Morpholinocyclopentyl)methanamine, bearing the CAS number 444666-61-9, is a unique chemical entity that combines the structural features of a morpholine ring, a cyclopentane scaffold, and a primary aminomethyl group. While specific research on this particular molecule is not extensively available in public literature, its constituent moieties are of significant interest in medicinal chemistry and drug discovery. The morpholine ring is recognized as a "privileged structure," frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. Concurrently, the cyclopentane ring serves as a versatile scaffold, offering a desirable balance of rigidity and conformational flexibility. This guide provides a comprehensive technical overview of **(1-Morpholinocyclopentyl)methanamine**, including its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential pharmacological applications based on the well-established roles of its structural components. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in various therapeutic areas.

Chemical Identity and Physicochemical Properties

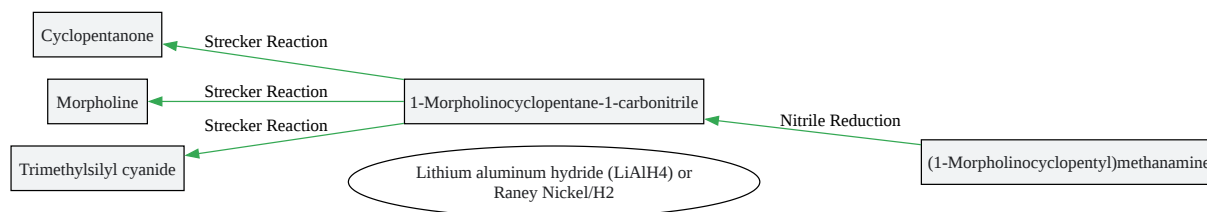
(1-Morpholinocyclopentyl)methanamine is a substituted cyclopentylamine with a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol .^{[1][2]} Its structure features a central cyclopentane ring substituted with a morpholine group and a methanamine group at the same carbon atom.

Property	Value	Source
CAS Number	444666-61-9	^{[1][2][3][4][5]}
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	^{[1][2][3]}
Molecular Weight	184.28 g/mol	^{[1][2]}
IUPAC Name	(1-morpholin-4-ylcyclopentyl)methanamine	^[4]
Synonyms	1-[1-(morpholin-4-yl)cyclopentyl]methanamine	^[5]
SMILES	<chem>C1CCC(C1)(CN)N2CCOCC2</chem>	^[1]

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery.^{[6][7][8][9]} While experimental data for **(1-Morpholinocyclopentyl)methanamine** is not available, its structural features suggest potentially favorable ADME characteristics. The morpholine ring is known to improve water solubility and metabolic stability.^[10] The cyclopentane scaffold can serve as a bioisosteric replacement for aromatic rings, which may also enhance metabolic stability and solubility while maintaining biological activity.^{[10][11][12]}

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **(1-Morpholinocyclopentyl)methanamine** is unavailable, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A logical retrosynthetic analysis suggests a two-step approach starting from cyclopentanone.

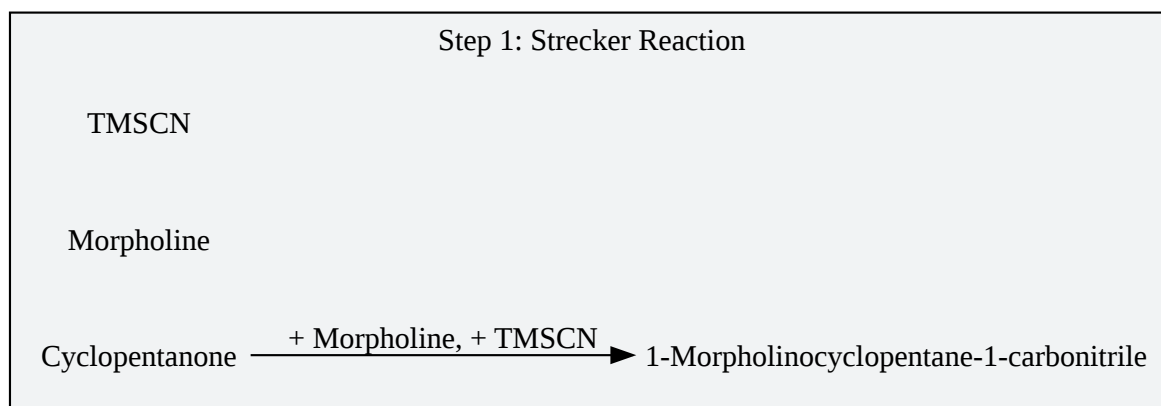


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Caption: Retrosynthetic analysis of **(1-Morpholinocyclopentyl)methanamine**.

Step 1: Synthesis of 1-Morpholinocyclopentane-1-carbonitrile via Strecker Reaction

The initial step involves a three-component Strecker reaction, a well-established method for synthesizing α -aminonitriles. Cyclopentanone is reacted with morpholine to form an enamine intermediate in situ. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), yields the α -aminonitrile, 1-morpholinocyclopentane-1-carbonitrile.



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Caption: Proposed synthesis of the nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group in 1-morpholinocyclopentane-1-carbonitrile to a primary amine. This transformation can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[3][5] Alternatively, catalytic hydrogenation using Raney nickel or other suitable catalysts can also be employed.[1]



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Caption: Proposed reduction to the final product.

Potential Pharmacological Applications and Future Directions

The structural motifs present in **(1-Morpholinocyclopentyl)methanamine** suggest its potential as a scaffold for the development of novel therapeutic agents.

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many approved drugs and is considered a privileged scaffold in medicinal chemistry.[1][3] Its inclusion can confer several advantageous properties:

- **Improved Physicochemical Properties:** The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are crucial for drug absorption and distribution.
- **Enhanced Metabolic Stability:** The saturated heterocyclic nature of morpholine can block sites of metabolism, leading to improved pharmacokinetic profiles.

- **Biological Activity:** The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[13]

The Significance of the Cyclopentane Scaffold

The cyclopentane ring offers a balance of rigidity and conformational flexibility, making it an attractive scaffold in drug design.^[14] It can act as a bioisosteric replacement for other cyclic systems, such as benzene rings, to improve ADME properties.^[12] The incorporation of a cyclopentane moiety can influence the overall shape and vectoral presentation of functional groups, which is critical for target binding.

Potential Therapeutic Targets

Given the general pharmacological profiles of morpholine-containing compounds, **(1-Morpholinocyclopentyl)methanamine** and its derivatives could be investigated for activity in several therapeutic areas:

- **Oncology:** Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.
- **Central Nervous System (CNS) Disorders:** The ability of the morpholine ring to improve blood-brain barrier penetration makes it a valuable component in the design of CNS-active drugs.
- **Infectious Diseases:** Morpholine derivatives have been explored for their antibacterial and antifungal properties.

Experimental Protocols

While specific experimental data for **(1-Morpholinocyclopentyl)methanamine** is not available, the following are general protocols that would be applicable for its synthesis and characterization.

General Procedure for the Synthesis of 1-Morpholinocyclopentane-1-carbonitrile

- To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add morpholine (1.0 eq).
- Stir the mixture for 30 minutes at 0 °C.
- Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-morpholinocyclopentane-1-carbonitrile.

General Procedure for the Reduction of 1-Morpholinocyclopentane-1-carbonitrile

- To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in the same solvent dropwise.
- After the addition is complete, allow the reaction mixture to stir at room temperature or reflux for 4-12 hours.
- Monitor the reaction by TLC or GC-MS.

- Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
- Filter the resulting precipitate and wash with the reaction solvent.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(1-Morpholinocyclopentyl)methanamine**.

Conclusion

(1-Morpholinocyclopentyl)methanamine represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. Its structure combines the favorable properties of the morpholine ring and the cyclopentane scaffold. While specific biological data is currently lacking, this guide provides a solid foundation for future research by proposing a viable synthetic route and highlighting its potential pharmacological applications based on the established principles of medicinal chemistry. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to unlock its therapeutic potential.

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